molecular formula C19H17N3O2S B11611834 (5E)-1-(prop-2-en-1-yl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5E)-1-(prop-2-en-1-yl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11611834
M. Wt: 351.4 g/mol
InChI Key: ZKIFEUXMIIBWBR-RVDMUPIBSA-N
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Description

(5E)-1-(PROP-2-EN-1-YL)-5-{[1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound with a unique structure that includes indole and diazinane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(PROP-2-EN-1-YL)-5-{[1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multiple steps, including the formation of the indole ring, the diazinane ring, and their subsequent coupling. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(PROP-2-EN-1-YL)-5-{[1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .

Scientific Research Applications

(5E)-1-(PROP-2-EN-1-YL)-5-{[1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (5E)-1-(PROP-2-EN-1-YL)-5-{[1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Properties

Molecular Formula

C19H17N3O2S

Molecular Weight

351.4 g/mol

IUPAC Name

(5E)-1-prop-2-enyl-5-[(1-prop-2-enylindol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C19H17N3O2S/c1-3-9-21-12-13(14-7-5-6-8-16(14)21)11-15-17(23)20-19(25)22(10-4-2)18(15)24/h3-8,11-12H,1-2,9-10H2,(H,20,23,25)/b15-11+

InChI Key

ZKIFEUXMIIBWBR-RVDMUPIBSA-N

Isomeric SMILES

C=CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)NC(=S)N(C3=O)CC=C

Canonical SMILES

C=CCN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=S)N(C3=O)CC=C

Origin of Product

United States

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